[4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
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Overview
Description
The compound [4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound featuring multiple thiophene and stannane groups. This compound is of interest due to its unique structural properties, which make it a candidate for various applications in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps:
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Formation of Thiophene Derivatives: : The initial step involves the synthesis of thiophene derivatives with octylsulfanyl groups. This can be achieved through the reaction of thiophene with octylsulfanyl chloride in the presence of a base such as sodium hydride.
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Stannylation: : The thiophene derivatives are then subjected to stannylation using trimethyltin chloride in the presence of a palladium catalyst. This step introduces the trimethylstannyl groups into the molecule.
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Cyclization: : The final step involves the cyclization of the stannylated thiophene derivatives to form the thieno2,3-fbenzothiol core. This can be achieved through a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. Key considerations for industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the availability of high-quality starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms in the octylsulfanyl groups. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the stannyl groups, converting them to their corresponding hydrides. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, organolithium compounds, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding hydrides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology
While not commonly used in biological applications, derivatives of this compound could potentially be explored for their biological activity, particularly in the development of new pharmaceuticals.
Medicine
In medicine, organotin compounds have been studied for their potential use as anticancer agents. The unique structure of [4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane could make it a candidate for further investigation in this area.
Industry
In industry, this compound is of interest for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism by which [4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane exerts its effects is primarily related to its electronic structure. The presence of multiple thiophene and stannane groups allows for efficient electron transport and charge separation, which is crucial for its applications in organic electronics.
Molecular Targets and Pathways
Electron Transport: The compound facilitates efficient electron transport due to its conjugated structure.
Charge Separation: The stannyl groups play a key role in charge separation, enhancing the compound’s performance in electronic applications.
Comparison with Similar Compounds
Similar Compounds
- **4,8-bis(5-ethylsulfanylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane
- **4,8-bis(5-methylsulfanylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane
Uniqueness
The uniqueness of [4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its specific combination of octylsulfanyl and stannyl groups, which provide a balance of solubility, electronic properties, and reactivity. This makes it particularly suitable for applications in organic electronics where such properties are crucial.
Properties
Molecular Formula |
C40H58S6Sn2 |
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Molecular Weight |
968.7 g/mol |
IUPAC Name |
[4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C34H40S6.6CH3.2Sn/c1-3-5-7-9-11-13-21-35-29-17-15-27(39-29)31-25-19-23-38-34(25)32(26-20-24-37-33(26)31)28-16-18-30(40-28)36-22-14-12-10-8-6-4-2;;;;;;;;/h15-20H,3-14,21-22H2,1-2H3;6*1H3;; |
InChI Key |
RVFFACYQLOVYQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)SCCCCCCCC)[Sn](C)(C)C |
Origin of Product |
United States |
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